An anthracycline produced by Streptomyces galilaeus. It has potent antineoplastic activity.
Aclarubicin hydrochloride
CAS No.: 75443-99-1
VCID: VC20745209
Molecular Formula: C42H54ClNO15
Molecular Weight: 848.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Molecular Formula and Weight
Structural CharacteristicsAclarubicin hydrochloride features a complex glycosidic structure typical of anthracyclines, which includes a tetracyclic aglycone (aklavinone) linked to a trisaccharide composed of three deoxyhexoses: L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. This structure differentiates it from other anthracyclines like doxorubicin, which generally contain only one aminosaccharide group. Mechanism of ActionAclarubicin exerts its antitumor effects through multiple mechanisms:
These mechanisms collectively position aclarubicin as a promising candidate in cancer therapy, particularly in combination regimens. IndicationsAclarubicin hydrochloride is indicated for:
AdministrationAclarubicin is administered intravenously, allowing for direct delivery into the bloodstream, which enhances its effectiveness against rapidly dividing cancer cells. Combination TherapyDue to its lower cardiotoxicity compared to traditional anthracyclines like doxorubicin and daunorubicin, aclarubicin is often used in combination with other anticancer drugs to mitigate toxicity while maximizing therapeutic outcomes. PharmacokineticsThe pharmacokinetic profile of aclarubicin indicates that it has a relatively short half-life, necessitating careful dosing schedules to maintain effective drug levels in the body. Toxicity ProfileWhile aclarubicin is associated with some adverse effects common to chemotherapy agents (e.g., myelosuppression), it exhibits significantly lower cardiotoxicity compared to other anthracyclines, making it a favorable option for patients at risk of cardiac complications. Research FindingsRecent studies have highlighted the multifaceted nature of aclarubicin's action:
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CAS No. | 75443-99-1 |
Product Name | Aclarubicin hydrochloride |
Molecular Formula | C42H54ClNO15 |
Molecular Weight | 848.3 g/mol |
IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 |
Standard InChIKey | KUSMIBXCRZTVML-PCCPLWKKSA-N |
Isomeric SMILES | CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O.Cl |
SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |
Canonical SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |
Synonyms | Aclacin Aclacinomycin A Aclaplastin Aclarubicin MA 144A1 MA-144A1 MA144A1 NSC 208734 NSC-208734 NSC208734 |
Reference | Jensen, P. B. /Postincubation with Aclarubicin Reverses Topoisomerase II Mediated DNA Cleavage, Strand Breaks, and Cytotoxicity Induced by VP-16./ Investigational New Drugs 12 (1994): 289-97. Http://cat.inist.fr. Web. 18 Sept. 2012./Aclarubicin./ Cancer.gov. National Cancer Institute, n.d. Web. 18 Sept. 2012.Wakabayashi, I. /Mechanisms in Inhibitory Action of Aclarubicin on Contractility of Rat Aorta./ Journal of Pharmacy and Pharmacology 47.12A (1995): 1025-028.Ncbi.gov. Web. 18 Sept. 2012. |
PubChem Compound | 153751 |
Last Modified | Sep 14 2023 |
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